molecular formula C18H16N4S B2535436 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile CAS No. 422532-30-7

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile

Cat. No.: B2535436
CAS No.: 422532-30-7
M. Wt: 320.41
InChI Key: YQYPGVFDEHNMFW-UHFFFAOYSA-N
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Description

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile typically involves the reaction of 4-(phenethylamino)quinazoline with a suitable thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives .

Scientific Research Applications

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such

Properties

IUPAC Name

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c19-11-13-23-18-21-16-9-5-4-8-15(16)17(22-18)20-12-10-14-6-2-1-3-7-14/h1-9H,10,12-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPGVFDEHNMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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